rac Galaxolidone Lactol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Galaxolidone Lactol: is a chemical compound with the molecular formula C18H24O2 and a molecular weight of 272.38 g/mol . It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is known for its aromatic fragrance and is used in various applications, including as a component in perfumes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : rac Galaxolidone Lactol can be synthesized through the reaction of appropriate starting materials with specific catalysts. The synthesis involves the use of different chemical reagents and conditions, depending on the desired purity and final product requirements . One common method involves the oxidative lactonization of diols using alcohol dehydrogenases .
Industrial Production Methods: : In industrial settings, this compound is produced by reacting starting materials with catalysts under controlled conditions. The process may involve multiple steps, including purification and isolation of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: : rac Galaxolidone Lactol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Alcohol dehydrogenases are commonly used as catalysts for the oxidative lactonization of diols.
Reduction: Specific reducing agents can be employed to convert this compound into its reduced forms.
Substitution: Various nucleophiles can be used to substitute functional groups in the compound.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ω-hydroxy acids .
Wissenschaftliche Forschungsanwendungen
rac Galaxolidone Lactol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Utilized in the production of fragrances and other consumer products.
Wirkmechanismus
The mechanism of action of rac Galaxolidone Lactol involves its interaction with specific molecular targets and pathways. For example, in the oxidative lactonization process, alcohol dehydrogenases catalyze the conversion of diols to lactols, which are then further oxidized to form lactones . This process involves the transfer of electrons and the formation of intermediate compounds.
Vergleich Mit ähnlichen Verbindungen
rac Galaxolidone Lactol can be compared with other similar compounds, such as:
Galaxolide: A synthetic musk compound with a similar aromatic fragrance.
Lactitol: A sugar alcohol derived from lactose, used in food and pharmaceutical applications.
Galactitol: Another sugar alcohol with applications in various industries.
This compound is unique due to its specific chemical structure and the types of reactions it undergoes, making it valuable in both scientific research and industrial applications.
Eigenschaften
Molekularformel |
C18H26O2 |
---|---|
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromen-1-ol |
InChI |
InChI=1S/C18H26O2/c1-10-9-20-16(19)13-8-15-14(7-12(10)13)17(3,4)11(2)18(15,5)6/h7-8,10-11,16,19H,9H2,1-6H3 |
InChI-Schlüssel |
QAPQORLXRUPNGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC(C2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.